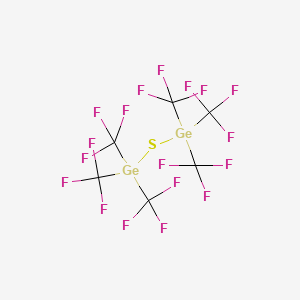
Hexakis(trifluoromethyl)digermathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(trifluoromethyl)digermathiane is a unique organogermanium compound characterized by the presence of six trifluoromethyl groups attached to a digermathiane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis(trifluoromethyl)digermathiane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows: [ \text{GeCl}_4 + 6 \text{CF}_3\text{Li} \rightarrow \text{Ge(CF}_3)_6 + 4 \text{LiCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of side products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions: Hexakis(trifluoromethyl)digermathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of germanium oxides.
Reduction: Formation of partially reduced germanium compounds.
Substitution: Formation of substituted germanium compounds with various functional groups.
Scientific Research Applications
Hexakis(trifluoromethyl)digermathiane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Hexakis(trifluoromethyl)digermathiane involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and proteins, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Hexakis(trifluoromethyl)digermathiane can be compared with other similar compounds such as:
Hexakis(trifluoromethyl)benzene: Similar in structure but with a benzene core instead of a digermathiane core.
Hexakis(trifluoromethyl)cyclohexane: Similar in structure but with a cyclohexane core.
Hexakis(trifluoromethyl)disilathiane: Similar in structure but with a disilathiane core.
Uniqueness: this compound is unique due to the presence of germanium atoms, which impart distinct chemical properties compared to its silicon or carbon analogs. The germanium atoms provide unique electronic and steric effects, making this compound particularly interesting for various applications.
Properties
CAS No. |
112438-41-2 |
|---|---|
Molecular Formula |
C6F18Ge2S |
Molecular Weight |
591.4 g/mol |
IUPAC Name |
tris(trifluoromethyl)-[tris(trifluoromethyl)germylsulfanyl]germane |
InChI |
InChI=1S/C6F18Ge2S/c7-1(8,9)25(2(10,11)12,3(13,14)15)27-26(4(16,17)18,5(19,20)21)6(22,23)24 |
InChI Key |
DHPYDPZYGGECFM-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)S[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


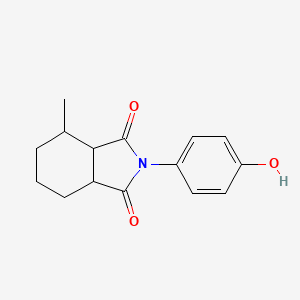
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
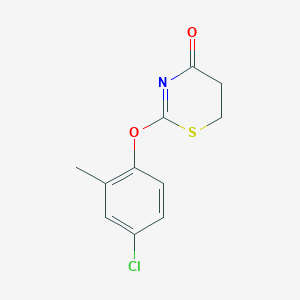

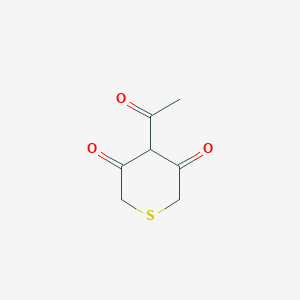
phosphanium bromide](/img/structure/B14294841.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
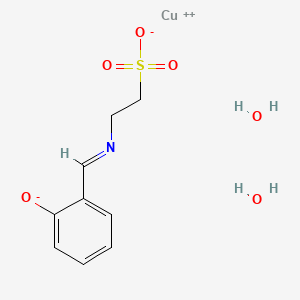
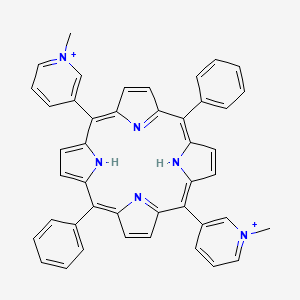
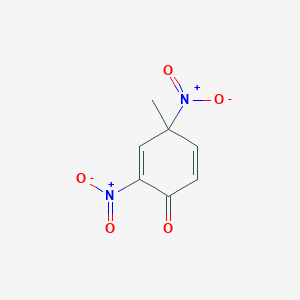

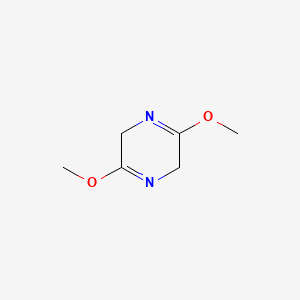
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)

